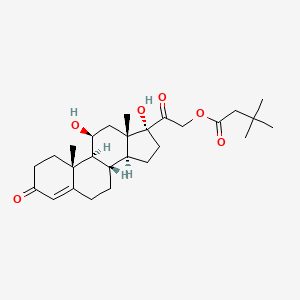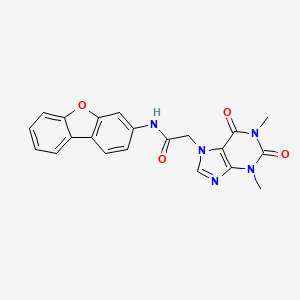
N-dibenzofuran-3-yl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-dibenzofuran-3-yl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide is a complex organic compound that combines a dibenzofuran moiety with a purine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-dibenzofuran-3-yl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide typically involves the following steps:
Formation of the Dibenzofuran Moiety: This can be achieved through a Friedel-Crafts reaction, where dibenzofuran is synthesized by cyclization of biphenyl ether in the presence of a Lewis acid catalyst.
Attachment of the Purine Derivative: The purine derivative, 1,3-dimethyl-2,6-dioxopurin-7-yl, is introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable purine precursor with an acetamide derivative under basic conditions.
Coupling Reaction: The final step involves coupling the dibenzofuran moiety with the purine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dibenzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the purine ring, potentially leading to the formation of dihydropurine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives of dibenzofuran.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted acetamide derivatives.
Applications De Recherche Scientifique
N-dibenzofuran-3-yl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure may impart interesting electronic or photophysical properties, making it useful in the development of organic semiconductors or light-emitting materials.
Mécanisme D'action
The mechanism of action of N-dibenzofuran-3-yl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dibenzofuran moiety could facilitate binding to hydrophobic pockets, while the purine derivative might interact with nucleotide-binding sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzofuran: A simpler analog that lacks the purine derivative.
Purine Derivatives: Compounds like caffeine or theobromine, which contain similar purine structures.
Uniqueness
N-dibenzofuran-3-yl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide is unique due to the combination of the dibenzofuran and purine moieties, which may confer distinct chemical and biological properties not found in simpler analogs.
Propriétés
Formule moléculaire |
C21H17N5O4 |
|---|---|
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
N-dibenzofuran-3-yl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |
InChI |
InChI=1S/C21H17N5O4/c1-24-19-18(20(28)25(2)21(24)29)26(11-22-19)10-17(27)23-12-7-8-14-13-5-3-4-6-15(13)30-16(14)9-12/h3-9,11H,10H2,1-2H3,(H,23,27) |
Clé InChI |
DLWPSSKDHQXGNF-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


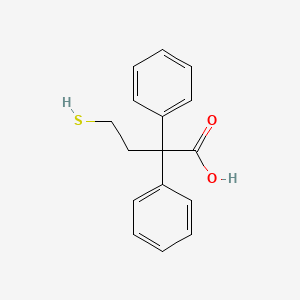
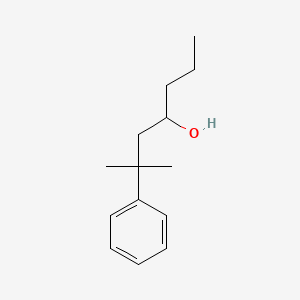
![2-(4-Bromophenyl)-1-[4-(2-hydroxyethyl)-1-piperazinyl]-ethanone](/img/structure/B13753207.png)
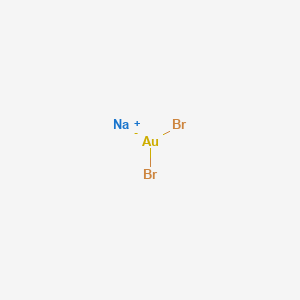
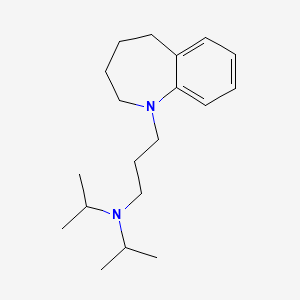
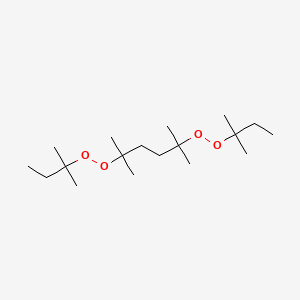
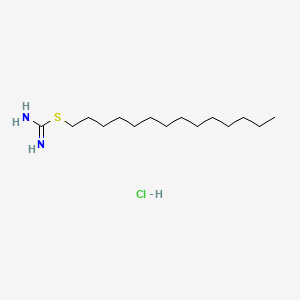
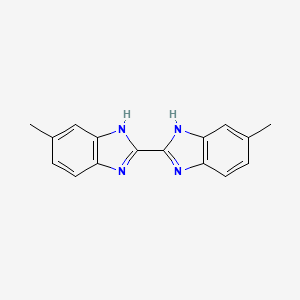
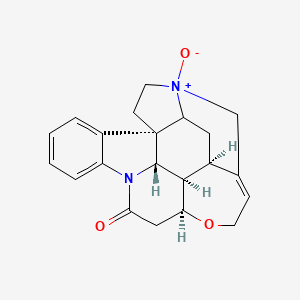
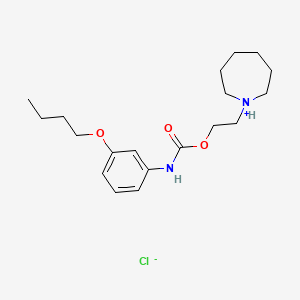
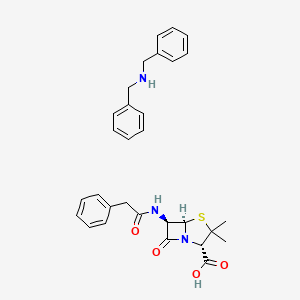
![5-[(1-Hydroxynaphthalene-2-carbonyl)-[[3-(octadecanoylamino)phenyl]methyl]amino]benzene-1,3-dicarboxylic acid](/img/structure/B13753269.png)

